molecular formula C18H16N2O3 B2356267 2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate CAS No. 386281-06-7

2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate

Cat. No.: B2356267
CAS No.: 386281-06-7
M. Wt: 308.337
InChI Key: KCNFUTUJBJXIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an ethylphenylamino group, an oxoethyl group, and a cyanobenzoate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate typically involves the reaction of 4-ethylphenylamine with ethyl 4-cyanobenzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The purification process often involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-cyanobenzoate
  • Methyl 4-cyanobenzoate
  • 4-Cyanobenzoic acid

Uniqueness

2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate is unique due to the presence of the ethylphenylamino group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in specialized applications.

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-13-5-9-16(10-6-13)20-17(21)12-23-18(22)15-7-3-14(11-19)4-8-15/h3-10H,2,12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNFUTUJBJXIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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